p-Tolyl disulfide
Overview
Description
p-Tolyl disulfide: is an organic compound with the chemical formula ( (CH_3C_6H_4S)_2 ). It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
p-Tolyl disulfide, an organic chemical compound, is primarily used as a load-carrying additive due to its anti-wear and extreme load-bearing qualities . It is employed in various applications where its primary targets are mechanical systems requiring lubrication and stress absorption .
Biochemical Pathways
Its ability to absorb stress and resist wear makes it a valuable component in various applications, including machinery and industrial equipment .
Pharmacokinetics
Like other disulfides, it is likely to undergo reduction reactions in biological systems, potentially leading to the formation of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the phase transitions that the compound undergoes . Moreover, the presence of other chemicals can potentially influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols: One common method for synthesizing p-Tolyl disulfide involves the oxidative coupling of p-toluenethiol. This reaction typically uses oxidizing agents such as iodine or hydrogen peroxide under mild conditions to form the disulfide bond.
Metathesis Reactions: Another method involves the metathesis of this compound with other disulfides.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents to ensure high yields and purity. The process may include purification steps such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolyl disulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield p-toluenethiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and new bonds are formed with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like tetrahydrofuran, mild to moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: p-Toluenethiol.
Substitution: Sulfenimines, thiol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: p-Tolyl disulfide is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving disulfide bond formation and cleavage, which are crucial in protein folding and stability.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry:
Lubricants: Due to its anti-wear properties, this compound is used as an additive in lubricants to enhance performance under extreme conditions.
Energy Storage: The compound is investigated for its potential use in next-generation energy storage devices, such as batteries.
Comparison with Similar Compounds
Diphenyl disulfide: Similar to p-Tolyl disulfide but with phenyl groups instead of tolyl groups.
Di-tert-butyl disulfide: Contains tert-butyl groups instead of tolyl groups.
Dibenzyl disulfide: Features benzyl groups instead of tolyl groups.
Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and physical properties. This structural difference can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other disulfides.
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOVOULUMXXLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021852 | |
Record name | bis(4-Methylphenyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021852 | |
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Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow powder and chunks with a stench; [Acros Organics MSDS] | |
Record name | p-Tolyl disulfide | |
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CAS No. |
103-19-5 | |
Record name | p-Tolyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-4-tolyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103195 | |
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Record name | p-Tolyl disulfide | |
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Record name | Disulfide, bis(4-methylphenyl) | |
Source | EPA Chemicals under the TSCA | |
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Record name | bis(4-Methylphenyl) disulfide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-p-tolyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.807 | |
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Record name | Di-4-tolyl disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T434M5FP76 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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